(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol
Brand Name: Vulcanchem
CAS No.: 140408-82-8
VCID: VC0116825
InChI: InChI=1S/C22H21NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-14,21,23-24H,15-16H2/t21-/m0/s1
SMILES: C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Molecular Formula: C22H21NO
Molecular Weight: 315.4 g/mol

(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol

CAS No.: 140408-82-8

Main Products

VCID: VC0116825

Molecular Formula: C22H21NO

Molecular Weight: 315.4 g/mol

(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol - 140408-82-8

CAS No. 140408-82-8
Product Name (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol
Molecular Formula C22H21NO
Molecular Weight 315.4 g/mol
IUPAC Name diphenyl-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Standard InChI InChI=1S/C22H21NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-14,21,23-24H,15-16H2/t21-/m0/s1
Standard InChIKey RHDBEHVNWCDLDP-NRFANRHFSA-N
Isomeric SMILES C1[C@H](NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
SMILES C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Canonical SMILES C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
PubChem Compound 11141600
Last Modified Nov 11 2021
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